Nalodeine - 56195-50-7

Nalodeine

Catalog Number: EVT-1566232
CAS Number: 56195-50-7
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nalodeine is a semi-synthetic opioid derived from morphine, designed to exhibit analgesic properties while minimizing the potential for abuse and addiction. As an opioid, it interacts with the body's opioid receptors, primarily targeting the mu-opioid receptor to produce pain relief. The development of Nalodeine is part of ongoing efforts to create safer alternatives to traditional opioids, particularly in response to the opioid crisis.

Source

Nalodeine is synthesized from naturally occurring opiates, such as morphine or codeine. The specific precursor and synthetic pathway can vary, but the compound is typically derived through chemical modifications that enhance its pharmacological profile while reducing its addictive potential.

Classification

Nalodeine falls under the classification of opioids, specifically as a semi-synthetic derivative. It is categorized as an analgesic agent and has been evaluated for its potential as an opioid antagonist, with research focusing on its efficacy against synthetic opioids like fentanyl.

Synthesis Analysis

Methods

The synthesis of Nalodeine generally involves several key steps that modify the morphinan structure found in morphine. Techniques employed may include:

  • Nitration: Introducing nitro groups to specific positions on the morphine backbone.
  • Reduction: Converting nitro groups to amines or other functional groups.
  • Coupling Reactions: Forming new carbon-carbon bonds through various coupling agents.

Technical Details

For example, one method reported involves the reduction of nitro derivatives using stannous chloride in hydrochloric acid, followed by further reactions to yield Nalodeine derivatives. The synthesis may also utilize palladium-catalyzed reactions for efficient carbon-carbon bond formation.

Molecular Structure Analysis

Structure

Nalodeine's molecular structure can be represented by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms defines its unique properties and interactions within biological systems.

Data

The molecular weight of Nalodeine and its structural isomers can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the compound's stereochemistry and confirm its identity.

Chemical Reactions Analysis

Reactions

Nalodeine undergoes various chemical reactions that are critical for its synthesis and modification. Common reactions include:

  • Hydrolysis: Breaking down ester or amide bonds.
  • Reduction: Converting functional groups to their lower oxidation states.
  • Acylation: Introducing acyl groups to enhance solubility and bioavailability.

Technical Details

For instance, during the synthesis process, Nalodeine may be subjected to acylation reactions using acetic anhydride or similar reagents to modify hydroxyl groups into more reactive esters.

Mechanism of Action

Process

Nalodeine acts primarily as an agonist at mu-opioid receptors in the central nervous system. Upon binding to these receptors, it mimics endogenous opioids, leading to analgesia and sedation.

Data

The efficacy of Nalodeine can be quantified using dose-response assays that measure its ability to inhibit pain signals in animal models. Pharmacokinetic studies provide data on absorption, distribution, metabolism, and excretion (ADME) profiles.

Physical and Chemical Properties Analysis

Physical Properties

Nalodeine typically appears as a white crystalline solid. Its melting point, solubility in various solvents (e.g., water, ethanol), and stability under different conditions are essential characteristics that influence its formulation for pharmaceutical use.

Chemical Properties

The compound's reactivity profiles include susceptibility to oxidation and hydrolysis. Understanding these properties is crucial for determining appropriate storage conditions and formulation strategies.

Applications

Scientific Uses

Nalodeine's primary application lies in pain management, particularly in patients who may be at risk for opioid dependence. Research continues into its potential use as a safer alternative for treating chronic pain conditions. Additionally, studies are exploring its role as an opioid antagonist in reversing overdoses from more potent synthetic opioids like fentanyl.

Introduction to Nalodeine

Historical Context and Discovery of Nalodeine

Nalodeine (chemical name: N-allylnorcodeine), first synthesized in 1915 by German chemist Julius Pohl, represents the first documented opioid antagonist in pharmacological history. This semisynthetic compound was derived through structural modification of codeine, wherein the N-methyl group was replaced with an allyl group (-CH₂-CH=CH₂) [1] [10]. Pohl's landmark study demonstrated that nalodeine could reverse morphine-induced respiratory depression in animal models, a finding published decades before the clinical introduction of nalorphine (1954) or naloxone (1960) [1] [2]. Despite its groundbreaking discovery, nalodeine never progressed to clinical commercialization due to limitations in efficacy and the emergence of superior alternatives. Its significance lies primarily in establishing the foundational principle that N-allyl substitutions could confer antagonist properties to opioid molecules – a concept that revolutionized opioid pharmacology [10].

Table 1: Key Properties of Nalodeine

PropertyValue/Description
IUPAC Name(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol
Molecular FormulaC₂₀H₂₃NO₃
Molecular Weight325.408 g·mol⁻¹
Discovery Year1915
Primary Receptor Targetsμ-opioid receptor (antagonist), κ-opioid receptor (agonist)

Nalodeine in the Evolution of Opioid Antagonists

Nalodeine occupies the evolutionary origin point of opioid antagonists, establishing the critical structure-activity relationship that N-allyl substitutions convert opioid agonists into antagonists. This discovery initiated a cascade of pharmacological innovation:

  • Nalorphine (1954): The first clinically used antagonist, developed directly from nalodeine's structural template by applying the N-allyl modification to morphine rather than codeine [2] [3].
  • Naloxone (1960): Synthesized by modifying oxymorphone with the N-allyl group, becoming the gold standard for opioid overdose reversal due to superior efficacy and safety [2] [6].
  • Naltrexone (1963) & Nalmefene (1996): Long-acting antagonists incorporating cyclopropylmethyl and methylene modifications, respectively, expanding therapeutic applications to addiction management [1] [4].

Table 2: Evolution of Opioid Antagonists Following Nalodeine

CompoundIntroduction YearStructural BaseKey Clinical Advantages
Nalorphine1954MorphineFirst clinical antagonist; reversed respiratory depression
Naloxone1960OxymorphonePure antagonist; rapid reversal with few side effects
Naltrexone1963OxymorphoneOral bioavailability; long duration of action
Nalmefene1996Naltrexone analogExtended half-life; higher μ-receptor affinity

Mechanistically, nalodeine established the template for competitive antagonism at μ-opioid receptors (MOR), binding without activating the receptor and displacing agonist opioids. Modern antagonists like nalmefene (recently FDA-approved as Opvee®) exemplify the ongoing refinement of this principle, offering stronger MOR affinity and prolonged duration – though debates continue about whether these enhancements are clinically necessary compared to naloxone [4].

Significance in Pharmacological Research

Beyond its historical role, nalodeine retains importance in contemporary research through its unique receptor interaction profile:

  • Dual Receptor Activity: Functions as a μ-opioid receptor antagonist while simultaneously acting as a κ-opioid receptor (KOR) agonist [1] [5]. This bifunctional activity provided early evidence for the complexity of opioid receptor subtypes and their divergent physiological roles.
  • Research Tool: Nalodeine remains valuable in in vitro studies (e.g., guinea pig ileum assays) exploring opioid receptor signaling, receptor dimerization, and functional selectivity [3] [5].
  • Molecular Scaffold: Its core structure informed the development of bifunctional ligands targeting multiple receptor systems, a strategy now central to designing analgesics with reduced abuse potential [8] [9].

Table 3: Nalodeine's Receptor Pharmacology

Receptor TypeActionFunctional ConsequenceResearch Significance
μ-opioid (MOR)AntagonistReverses respiratory depressionEstablished competitive inhibition principle
κ-opioid (KOR)AgonistProduces spinal analgesia; dysphoriaRevealed functional divergence of opioid receptors
δ-opioid (DOR)NegligibleNo significant activity observedHighlighted receptor subtype selectivity

Nalodeine's discovery fundamentally shifted pharmacological paradigms by proving opioid effects could be pharmacologically reversible. This concept underpins overdose rescue protocols and the development of peripherally restricted antagonists like methylnaltrexone (for opioid-induced constipation) that exploit nalodeine's core structure but limit central nervous system penetration [2] [7]. Contemporary research continues to explore nuances first revealed by nalodeine, including ligand-directed signaling bias and receptor heterodimerization (e.g., MOR-Gal1R interactions), which may yield novel therapeutic agents [5] [9].

Compounds Mentioned

Properties

CAS Number

56195-50-7

Product Name

Nalodeine

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21/h3-7,13-15,19,22H,1,8-11H2,2H3/t13-,14+,15-,19-,20-/m0/s1

InChI Key

XAOWELGMJQTJQR-WYIOCLOVSA-N

SMILES

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1

Synonyms

N-allylnorcodeine
nalodeine
nalodeine hydrobromide, (5alpha,6alpha)-isome

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.